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Compound of Interest

Compound Name: 2,6-Difluorophenylboronic acid

Cat. No.: B068854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 2,6-Difluorophenylboronic acid (C₆H₅BF₂O₂), a crucial building block in medicinal

chemistry and materials science. This document presents available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed

experimental protocols, to support research and development activities.

Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 2,6-
Difluorophenylboronic acid. It is important to note that boronic acids have a propensity to

form cyclic anhydrides (boroxines) upon dehydration, which can lead to variability in reported

spectroscopic values. The data presented herein pertains to the monomeric form unless

otherwise specified.

Table 1: Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. For 2,6-Difluorophenylboronic acid, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly

informative. Due to the tendency of boronic acids to undergo oligomerization, the choice of

solvent is critical for obtaining well-resolved spectra. Solvents such as deuterated dimethyl

sulfoxide (DMSO-d₆) or methanol (CD₃OD) are often employed to break up intermolecular

hydrogen bonding.
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Nucleus Solvent

Chemical

Shift (δ) /

ppm

Multiplicity

Coupling

Constant (J)

/ Hz

Assignment

¹⁹F Acetone-d₆ -112.2 - - Ar-F

¹¹B DMSO-d₆ 31.1 broad singlet - -B(OH)₂

Note: Definitive ¹H and ¹³C NMR data for the free acid in common deuterated solvents were not

available in the public domain at the time of this guide's compilation. The data for derivatives,

such as naphthalenediol esters, have been reported and can serve as a reference. In a CDCl₃

solution of a naphthalenediol ester derivative, the ¹¹B NMR chemical shift was observed at

approximately 27.0 ppm.[1]

Table 2: Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides valuable information about the functional groups present in a

molecule. The spectrum of 2,6-Difluorophenylboronic acid is characterized by absorptions

corresponding to O-H, B-O, C-F, and aromatic C-H and C=C bonds.

Frequency (cm⁻¹) Intensity Assignment

3428 Strong, Broad
O-H stretch (hydrogen-

bonded)

1621 Medium C=C aromatic stretch

1597 Medium C=C aromatic stretch

1480 Strong C-F stretch

1350 - 1310 Strong B-O stretch

1138 Medium C-H in-plane bend

909 Medium O-H out-of-plane bend

758 Strong
C-H out-of-plane bend

(aromatic)
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Note: The broadness of the O-H stretching band is indicative of strong intermolecular hydrogen

bonding.

Table 3: Mass Spectrometry (MS) Data
Mass spectrometry of boronic acids can be challenging due to their thermal lability and

tendency to form boroxines. Electrospray ionization (ESI) is often a suitable technique.

m/z Relative Intensity (%) Assignment

158.03 -
[M]+, Molecular Ion (calculated

for C₆H₅¹¹BF₂O₂)

141.03 - [M-OH]+

113.02 - [M-B(OH)₂]+

Note: The fragmentation pattern is predicted based on common fragmentation pathways for

phenylboronic acids and has not been experimentally confirmed from available public data.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic experiments. The

following protocols are based on established practices for the analysis of boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Difluorophenylboronic acid in

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or Acetone-d₆) in a

standard 5 mm NMR tube. To ensure the compound is in its monomeric form, it is advisable

to use solvents that can disrupt hydrogen bonding.

Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-

noise ratio. The spectral width should encompass the aromatic and hydroxyl proton

regions (typically 0-12 ppm).
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¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower

natural abundance of ¹³C, a longer acquisition time will be necessary.

¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum should be acquired. The spectral width

should be set to cover the typical range for aryl fluorides.

¹¹B NMR: A proton-decoupled ¹¹B NMR spectrum should be acquired. A broad spectral

width is recommended due to the wide chemical shift range of boron compounds. Use a

quartz NMR tube for optimal results.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Place a small amount of the solid 2,6-Difluorophenylboronic acid sample directly onto

the crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Data Acquisition:

Record the spectrum over a range of 4000-400 cm⁻¹.

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 2,6-Difluorophenylboronic acid
(approximately 1 mg/mL) in a solvent compatible with electrospray ionization, such as

methanol or acetonitrile.

Instrumentation and Analysis:
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Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

Method: Infuse the sample solution directly into the ion source or introduce it via liquid

chromatography (LC-MS). An LC-MS setup can be beneficial for separating the boronic

acid from its anhydride form.

Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for a compound like 2,6-Difluorophenylboronic
acid can be visualized as a structured process, from sample reception to final data

interpretation.

Sample Handling

Spectroscopic Analysis

Data Processing & Interpretation

2,6-Difluorophenylboronic Acid Sample

Sample Preparation
(Dissolution/Solid State)
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Structural Elucidation & Confirmation
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 2,6-Difluorophenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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